N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a thiazole ring substituted with a 3,5-dimethylpyrazole moiety. This structure combines aromatic and heteroaromatic systems, which are commonly associated with biological activities such as kinase inhibition, antimicrobial effects, and anticancer properties . The compound’s crystallographic data, if resolved, would likely employ SHELX software for structure determination, a widely used tool in small-molecule and macromolecular crystallography .
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS2/c1-11-7-12(2)23(22-11)18-21-14(9-25-18)5-6-19-17(24)13-3-4-15-16(8-13)26-10-20-15/h3-4,7-10H,5-6H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGJMUDFQBPSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It is suggested that similar compounds may have selective inhibition potential against certain enzymes, suggesting a neuroprotective role for these compounds.
Biochemical Pathways
Related compounds have been shown to inhibit various hyperactive enzymes like urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase.
Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.47 g/mol. The structure includes a thiazole ring, a pyrazole moiety, and a benzo[d]thiazole component, which are known to impart various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 378.47 g/mol |
| Molecular Formula | C₁₉H₂₂N₄O₃S |
| LogP | 2.6322 |
| Polar Surface Area | 48.626 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves multiple steps, typically including the formation of the thiazole and pyrazole rings followed by coupling reactions to achieve the final product. Detailed synthetic pathways have been discussed in various studies, highlighting the efficiency and yield of the reactions.
Anticonvulsant Activity
Recent studies have indicated that derivatives containing the dimethylpyrazole and benzothiazole moieties exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests.
Case Study:
In one study, a related compound demonstrated an ED50 value of 160.4 mg/kg in the MES test with a protective index (PI) of 2.74, indicating a favorable therapeutic window compared to standard anticonvulsants like sodium valproate .
Cytotoxicity and Safety
The cytotoxicity of compounds derived from this scaffold has been evaluated using human embryonic kidney (HEK-293) cells. Results indicate that many derivatives exhibit low cytotoxicity, making them promising candidates for further development in therapeutic applications .
Anti-Tubercular Activity
Another area of research has focused on the anti-tubercular properties of similar compounds. For example, certain derivatives were tested against Mycobacterium tuberculosis H37Ra, showing IC50 values ranging from 1.35 to 2.18 μM. These findings suggest that modifications to the thiazole and pyrazole structures can enhance anti-tubercular activity .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrazole and thiazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide have shown promising antimicrobial effects against various bacterial strains (both Gram-positive and Gram-negative) and fungi. For instance, studies on thiazole derivatives have demonstrated their effectiveness in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound's structural characteristics suggest potential anticancer properties. Research has highlighted the efficacy of thiazole derivatives in targeting cancer cell lines, notably those resistant to conventional therapies. In vitro studies have shown that certain derivatives can inhibit the proliferation of breast cancer cells .
Case Study 1: Antimicrobial Evaluation
A study evaluated several thiazole derivatives for their antimicrobial activity using the disc diffusion method against multiple bacterial strains. Results indicated that certain compounds exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of related thiazole compounds against various human cancer cell lines. The study employed cell viability assays (e.g., Sulforhodamine B assay) to assess the cytotoxic effects, revealing that some derivatives were effective in reducing cell viability in resistant cancer cell lines .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Metabolic Stability : The 3,5-dimethylpyrazole substituent in the target compound likely inhibits cytochrome P450-mediated oxidation, a common metabolic pathway for heterocycles. This contrasts with Compounds y and z, where hydroperoxy and ureido groups may introduce reactive sites .
- Target Binding: Benzo[d]thiazole derivatives are known to interact with ATP-binding pockets in kinases. The ethyl linker in the target compound may allow optimal spatial arrangement for such interactions, whereas the rigid peptidic backbone of Compound z could restrict conformational flexibility .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves sequential heterocyclic coupling reactions.
- Step 1 : Formation of the thiazole core via cyclization of thiourea intermediates under reflux in polar aprotic solvents (e.g., DMF or acetic acid) .
- Step 2 : Introduction of the 3,5-dimethylpyrazole moiety via nucleophilic substitution at the thiazole C4 position, typically using potassium carbonate as a base .
- Step 3 : Carboxamide linkage between the benzo[d]thiazole and ethyl-thiazole-pyrazole segments via EDCI/HOBt-mediated coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Confirms substitution patterns (e.g., pyrazole methyl groups at δ 2.2–2.4 ppm, thiazole protons at δ 7.1–7.3 ppm) .
- FTIR : Validates carboxamide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Ensures molecular ion consistency (e.g., [M+H]+ calculated for C₁₉H₁₈N₆OS₂: 427.0964) .
- HPLC : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What preliminary biological assays are used to evaluate this compound’s pharmacological potential?
Initial screening often includes:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
- Antimicrobial Testing : Broth microdilution assays for MIC values against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols for IC₅₀) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF → Acetonitrile | +15% (reduced side reactions) |
| Temperature | 80°C → 60°C (cyclization step) | +20% (controlled exothermicity) |
| Catalyst | KI (10 mol%) | +12% (enhanced nucleophilicity) |
- Methodology : Design of Experiments (DoE) to identify interactions between variables (e.g., solvent polarity vs. temperature) .
Q. How should researchers address contradictions in biological activity data across studies?
- Replicate Assays : Ensure consistency in cell lines (e.g., ATCC-certified HepG2) and assay protocols .
- Statistical Validation : Use two-tailed Student’s t-tests (p ≤ 0.05) and ANOVA for dose-response curves .
- Structural Confounders : Check for batch-dependent impurities via LC-MS; pyrazole hydrolysis under acidic conditions may reduce activity .
Q. What strategies are effective for designing SAR studies on derivatives?
- Core Modifications : Replace benzo[d]thiazole with benzimidazole to assess π-π stacking effects .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrazole 3-position to enhance target binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
